molecular formula C7H11N3S B15359283 5,6-dimethyl-4,6-dihydro-3H-[1,3]thiazolo[5,4-c]pyridazine

5,6-dimethyl-4,6-dihydro-3H-[1,3]thiazolo[5,4-c]pyridazine

Cat. No.: B15359283
M. Wt: 169.25 g/mol
InChI Key: ZIGFSVAWQPNZGL-UHFFFAOYSA-N
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Description

5,6-dimethyl-4,6-dihydro-3H-[1,3]thiazolo[5,4-c]pyridazine: is a heterocyclic organic compound that belongs to the thiazolo[5,4-c]pyridazine class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-4,6-dihydro-3H-[1,3]thiazolo[5,4-c]pyridazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of thiourea derivatives with α-haloketones in the presence of a base[_{{{CITATION{{{_1{Synthesis of novel thiazole, pyranothiazole, thiazolo 4,5-. The reaction proceeds through the formation of an intermediate thiazole ring, followed by further cyclization to form the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5,6-dimethyl-4,6-dihydro-3H-[1,3]thiazolo[5,4-c]pyridazine: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: : Substitution reactions at specific positions on the ring system can yield a variety of derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles such as amines and halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced analogs, and various substituted derivatives, each with distinct chemical and physical properties.

Scientific Research Applications

5,6-dimethyl-4,6-dihydro-3H-[1,3]thiazolo[5,4-c]pyridazine: has several scientific research applications:

  • Chemistry: : The compound is used as a building block in the synthesis of more complex molecules.

  • Biology: : It has potential biological activity, making it a candidate for drug development.

  • Medicine: : Research is ongoing to explore its therapeutic potential in treating various diseases.

  • Industry: : The compound's unique properties make it useful in the development of new materials and chemicals.

Mechanism of Action

The mechanism by which 5,6-dimethyl-4,6-dihydro-3H-[1,3]thiazolo[5,4-c]pyridazine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

5,6-dimethyl-4,6-dihydro-3H-[1,3]thiazolo[5,4-c]pyridazine: is compared with other similar compounds, such as thiazole , thiadiazole , and pyridazine derivatives. While these compounds share structural similarities, This compound

List of Similar Compounds

  • Thiazole

  • Thiadiazole

  • Pyridazine

  • Thiazolo[4,5-b]pyridine

  • Thiazolo[5,4-d]thiazole

Properties

Molecular Formula

C7H11N3S

Molecular Weight

169.25 g/mol

IUPAC Name

5,6-dimethyl-4,6-dihydro-3H-[1,3]thiazolo[5,4-c]pyridazine

InChI

InChI=1S/C7H11N3S/c1-5-10(2)6-3-4-8-9-7(6)11-5/h5H,3-4H2,1-2H3

InChI Key

ZIGFSVAWQPNZGL-UHFFFAOYSA-N

Canonical SMILES

CC1N(C2=C(S1)N=NCC2)C

Origin of Product

United States

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